molecular formula F6KTa B055760 Potassium;pentafluorotantalum;fluoride CAS No. 116036-91-0

Potassium;pentafluorotantalum;fluoride

Cat. No.: B055760
CAS No.: 116036-91-0
M. Wt: 334.037 g/mol
InChI Key: APLLYCDGAWQGRK-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

SNAP 6383, also known as L-771688, is a novel potent and selective alpha-1A-adrenoceptor antagonist. It has a high affinity for alpha-1A-adrenoceptors with a Ki value of 0.43±0.02 nanomolar. This compound is primarily used for the treatment of benign prostatic hyperplasia .

Preparation Methods

The synthesis of SNAP 6383 involves several key steps:

    Alkylation: The intermediate amine is prepared by alkylation of 4-cyano-4-phenylpiperidine with N-(3-bromopropyl)phthalimide, followed by hydrazinolysis of the substituted phthalimide.

    Knoevenagel Condensation: Benzyl propionylacetate undergoes Knoevenagel condensation with 2,4-difluorobenzaldehyde to afford the benzylidene derivative.

    Cyclization: The benzylidene derivative is cyclized with O-methylisourea hemisulfate to yield the dihydropyrimidine.

    Carbamate Formation: The dihydropyrimidine reacts with 4-nitrophenyl chloroformate to produce the carbamate ester.

    Resolution of Enantiomers: The enantiomers are resolved by condensation with a chiral auxiliary, followed by separation and removal of the chiral auxiliary.

    Coupling: The chiral carbamate is coupled with the intermediate amine to form the final product.

Chemical Reactions Analysis

SNAP 6383 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine moiety.

    Common Reagents and Conditions: Reagents such as 4-nitrophenyl chloroformate, O-methylisourea hemisulfate, and hydrazine are commonly used.

Scientific Research Applications

SNAP 6383 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving alpha-1A-adrenoceptor antagonists.

    Biology: The compound is utilized in biological assays to study the effects on alpha-1A-adrenoceptors.

    Medicine: SNAP 6383 is investigated for its potential therapeutic effects in treating conditions like benign prostatic hyperplasia.

    Industry: It is used in the development of new pharmaceuticals targeting alpha-1A-adrenoceptors.

Mechanism of Action

SNAP 6383 exerts its effects by selectively binding to alpha-1A-adrenoceptors. This binding inhibits the action of endogenous agonists like norepinephrine, leading to relaxation of smooth muscle in the prostate and bladder neck. The molecular targets include the alpha-1A-adrenoceptors, and the pathways involved are primarily related to the adrenergic signaling pathway .

Comparison with Similar Compounds

SNAP 6383 is unique due to its high selectivity for alpha-1A-adrenoceptors compared to other similar compounds. Some similar compounds include:

SNAP 6383 stands out due to its high affinity and selectivity, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

116036-91-0

Molecular Formula

F6KTa

Molecular Weight

334.037 g/mol

IUPAC Name

potassium;pentafluorotantalum;fluoride

InChI

InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6

InChI Key

APLLYCDGAWQGRK-UHFFFAOYSA-H

Isomeric SMILES

[F-].F[Ta](F)(F)(F)F.[K+]

SMILES

[F-].F[Ta](F)(F)(F)F.[K+]

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[Ta+5]

Origin of Product

United States

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